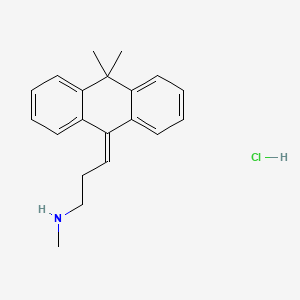
3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride is a chemical compound with a complex structure that includes an anthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride typically involves multiple steps. One common method includes the reaction of 10,10-dimethyl-9,10-dihydroanthracene with 3-methylaminopropylidene under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as methanol and catalysts like trimethylchlorosilane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying cellular processes.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades or metabolic processes .
類似化合物との比較
Similar Compounds
Nortriptyline Hydrochloride: Shares a similar core structure but differs in functional groups and applications.
Dibenzepin Hydrochloride: Another compound with a related structure, used primarily in medicinal chemistry.
4-(2-Dimethylaminoethylidene)-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene: A structurally similar compound with different applications.
Uniqueness
What sets 3-(10,10-Dimethylanthracen-9-ylidene)-N-methylpropan-1-aminehydrochloride apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
10563-71-0 |
|---|---|
分子式 |
C20H24ClN |
分子量 |
313.9 g/mol |
IUPAC名 |
3-(10,10-dimethylanthracen-9-ylidene)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H23N.ClH/c1-20(2)18-12-6-4-9-16(18)15(11-8-14-21-3)17-10-5-7-13-19(17)20;/h4-7,9-13,21H,8,14H2,1-3H3;1H |
InChIキー |
VLTOCQFUFACJGC-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C.Cl |
正規SMILES |
CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
10563-71-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Litracen HCl; Litracen hydrochloride; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















